molecular formula C11H21NO2 B13359466 (3S,4R)-4-[cyclohexyl(methyl)amino]oxolan-3-ol

(3S,4R)-4-[cyclohexyl(methyl)amino]oxolan-3-ol

Cat. No.: B13359466
M. Wt: 199.29 g/mol
InChI Key: FGMLMJJPGGFEBN-GHMZBOCLSA-N
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Description

(3S,4R)-4-(Cyclohexyl(methyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a tetrahydrofuran ring and a cyclohexyl(methyl)amino group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Cyclohexyl(methyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexyl(methyl)amino Group: This step often involves nucleophilic substitution reactions where a cyclohexyl(methyl)amine is introduced to the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Cyclohexyl(methyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the existing functional groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3S,4R)-4-(Cyclohexyl(methyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Cyclohexyl(methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. Its effects can be attributed to its ability to bind to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(Cyclohexylamino)tetrahydrofuran-3-ol: Similar structure but lacks the methyl group.

    (3S,4R)-4-(Cyclohexyl(methyl)amino)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.

Uniqueness

(3S,4R)-4-(Cyclohexyl(methyl)amino)tetrahydrofuran-3-ol is unique due to its specific combination of a tetrahydrofuran ring and a cyclohexyl(methyl)amino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

(3S,4R)-4-[cyclohexyl(methyl)amino]oxolan-3-ol

InChI

InChI=1S/C11H21NO2/c1-12(9-5-3-2-4-6-9)10-7-14-8-11(10)13/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1

InChI Key

FGMLMJJPGGFEBN-GHMZBOCLSA-N

Isomeric SMILES

CN([C@@H]1COC[C@H]1O)C2CCCCC2

Canonical SMILES

CN(C1CCCCC1)C2COCC2O

Origin of Product

United States

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